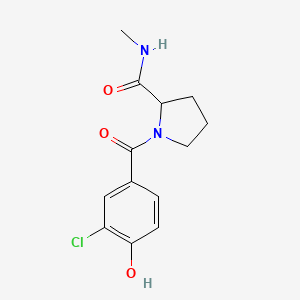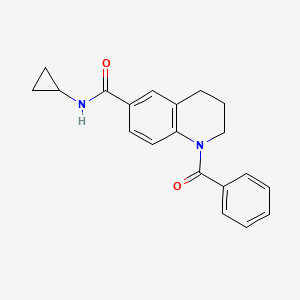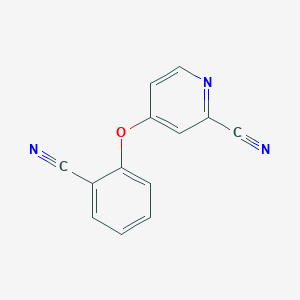
1-(3-chloro-4-hydroxybenzoyl)-N-methylpyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chloro-4-hydroxybenzoyl)-N-methylpyrrolidine-2-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-hydroxybenzoyl)-N-methylpyrrolidine-2-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. It may also work by modulating the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-chloro-4-hydroxybenzoyl)-N-methylpyrrolidine-2-carboxamide can reduce inflammation, pain, and fever in animal models. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-chloro-4-hydroxybenzoyl)-N-methylpyrrolidine-2-carboxamide in lab experiments is its high potency and selectivity. It has also been shown to have low toxicity in animal models. However, its limited solubility in water and organic solvents can make it difficult to work with in some experiments.
Future Directions
There are several potential future directions for research on 1-(3-chloro-4-hydroxybenzoyl)-N-methylpyrrolidine-2-carboxamide. One area of interest is its potential use in the treatment of cancer. It has been shown to have anticancer properties in some studies, and further research could explore its potential as a chemotherapeutic agent. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies could investigate its mechanism of action and potential therapeutic benefits in these conditions. Additionally, research could explore ways to improve the solubility and bioavailability of this compound for use in future experiments.
In conclusion, 1-(3-chloro-4-hydroxybenzoyl)-N-methylpyrrolidine-2-carboxamide is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in medicine and other fields.
Synthesis Methods
The synthesis of 1-(3-chloro-4-hydroxybenzoyl)-N-methylpyrrolidine-2-carboxamide involves the reaction of 3-chloro-4-hydroxybenzoyl chloride with N-methylpyrrolidine-2-carboxamide in the presence of a suitable base. The process yields a white solid with a high melting point.
Scientific Research Applications
1-(3-chloro-4-hydroxybenzoyl)-N-methylpyrrolidine-2-carboxamide has been studied extensively in the field of medicinal chemistry due to its potential as a drug candidate. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
1-(3-chloro-4-hydroxybenzoyl)-N-methylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3/c1-15-12(18)10-3-2-6-16(10)13(19)8-4-5-11(17)9(14)7-8/h4-5,7,10,17H,2-3,6H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCGXLPEXLYXAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCN1C(=O)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-hydroxybenzoyl)-N-methylpyrrolidine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-N-[(5-bromothiophen-3-yl)methyl]-2-chloro-N-methylbenzamide](/img/structure/B7560140.png)

![N-[(1-methyltriazol-4-yl)methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B7560152.png)

![4-{4-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]benzyl}morpholine](/img/structure/B7560168.png)
![2-[(3-Bromo-4-methoxyphenyl)methylamino]-3-methylbutanoic acid](/img/structure/B7560176.png)

![Methyl 2-{[(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)carbonyl]amino}benzoate](/img/structure/B7560186.png)


![N-[4-(2-morpholin-4-ylethoxy)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B7560227.png)
![1-[2-Fluoro-4-(1-hydroxyethyl)phenyl]piperidine-2-carboxamide](/img/structure/B7560233.png)

![3-[(4-Fluoro-3-methylbenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7560250.png)